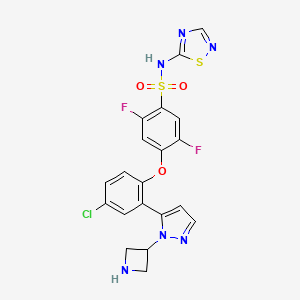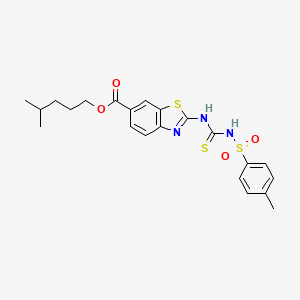![molecular formula C35H45ClN6O6S B12372276 (2S)-6-amino-2-[[(2S)-2-[[(2S)-3-(6-chloro-1,3-benzothiazol-2-yl)-2-(propanoylamino)propanoyl]amino]-2-(oxan-4-yl)acetyl]amino]-N-[(4R)-3,4-dihydro-2H-chromen-4-yl]hexanamide](/img/structure/B12372276.png)
(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-(6-chloro-1,3-benzothiazol-2-yl)-2-(propanoylamino)propanoyl]amino]-2-(oxan-4-yl)acetyl]amino]-N-[(4R)-3,4-dihydro-2H-chromen-4-yl]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (2S)-6-amino-2-[[(2S)-2-[[(2S)-3-(6-chloro-1,3-benzothiazol-2-yl)-2-(propanoylamino)propanoyl]amino]-2-(oxan-4-yl)acetyl]amino]-N-[(4R)-3,4-dihydro-2H-chromen-4-yl]hexanamide est une molécule organique complexe ayant des applications potentielles dans divers domaines scientifiques. Ce composé présente un cycle benzothiazole, un cycle chromane et plusieurs liaisons amides, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, biologie et médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (2S)-6-amino-2-[[(2S)-2-[[(2S)-3-(6-chloro-1,3-benzothiazol-2-yl)-2-(propanoylamino)propanoyl]amino]-2-(oxan-4-yl)acetyl]amino]-N-[(4R)-3,4-dihydro-2H-chromen-4-yl]hexanamide implique plusieurs étapes, notamment la formation du cycle benzothiazole, du cycle chromane et le couplage de ces cycles à la chaîne hexanamide. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir que le produit souhaité est obtenu avec une pureté élevée.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, d'équipements de synthèse automatisés et de techniques de purification avancées pour garantir que le composé répond aux spécifications requises pour ses applications prévues.
Analyse Des Réactions Chimiques
Types de réactions
Le composé (2S)-6-amino-2-[[(2S)-2-[[(2S)-3-(6-chloro-1,3-benzothiazol-2-yl)-2-(propanoylamino)propanoyl]amino]-2-(oxan-4-yl)acetyl]amino]-N-[(4R)-3,4-dihydro-2H-chromen-4-yl]hexanamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits en fonction de l'oxydant et des conditions utilisées.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule, modifiant potentiellement son activité biologique.
Substitution : Le composé peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre, conduisant à la formation de nouveaux dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium, des réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour atteindre le résultat souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire différents dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété de composés substitués avec des propriétés potentiellement différentes.
Applications De Recherche Scientifique
Le composé (2S)-6-amino-2-[[(2S)-2-[[(2S)-3-(6-chloro-1,3-benzothiazol-2-yl)-2-(propanoylamino)propanoyl]amino]-2-(oxan-4-yl)acetyl]amino]-N-[(4R)-3,4-dihydro-2H-chromen-4-yl]hexanamide a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour ses interactions potentielles avec les molécules biologiques et ses effets sur les processus cellulaires.
Médecine : Investigé pour ses propriétés thérapeutiques potentielles, notamment sa capacité à interagir avec des cibles moléculaires spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et produits ayant des propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé se lie à ces cibles, modulant leur activité et déclenchant une cascade d'événements biochimiques qui conduisent aux effets observés. Les voies exactes et les cibles moléculaires impliquées dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Mécanisme D'action
The mechanism of action of (2S)-6-amino-2-[[(2S)-2-[[(2S)-3-(6-chloro-1,3-benzothiazol-2-yl)-2-(propanoylamino)propanoyl]amino]-2-(oxan-4-yl)acetyl]amino]-N-[(4R)-3,4-dihydro-2H-chromen-4-yl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events that lead to its observed effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2S)-6-amino-2-[[(2S)-2-[[(2S)-3-(6-chloro-1,3-benzothiazol-2-yl)-2-(propanoylamino)propanoyl]amino]-2-(oxan-4-yl)acetyl]amino]-N-[(4R)-3,4-dihydro-2H-chromen-4-yl]hexanamide
- This compound
Unicité
L'unicité du this compound réside dans sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles, qui confèrent des propriétés uniques et des applications potentielles. Sa capacité à interagir avec des cibles moléculaires spécifiques et à subir diverses réactions chimiques en fait un composé précieux pour la recherche et le développement dans plusieurs domaines.
Propriétés
Formule moléculaire |
C35H45ClN6O6S |
|---|---|
Poids moléculaire |
713.3 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-(6-chloro-1,3-benzothiazol-2-yl)-2-(propanoylamino)propanoyl]amino]-2-(oxan-4-yl)acetyl]amino]-N-[(4R)-3,4-dihydro-2H-chromen-4-yl]hexanamide |
InChI |
InChI=1S/C35H45ClN6O6S/c1-2-30(43)38-27(20-31-39-25-11-10-22(36)19-29(25)49-31)34(45)42-32(21-12-16-47-17-13-21)35(46)41-26(8-5-6-15-37)33(44)40-24-14-18-48-28-9-4-3-7-23(24)28/h3-4,7,9-11,19,21,24,26-27,32H,2,5-6,8,12-18,20,37H2,1H3,(H,38,43)(H,40,44)(H,41,46)(H,42,45)/t24-,26+,27+,32+/m1/s1 |
Clé InChI |
YDLRNYPCUDZBDY-SARPRWNPSA-N |
SMILES isomérique |
CCC(=O)N[C@@H](CC1=NC2=C(S1)C=C(C=C2)Cl)C(=O)N[C@@H](C3CCOCC3)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]4CCOC5=CC=CC=C45 |
SMILES canonique |
CCC(=O)NC(CC1=NC2=C(S1)C=C(C=C2)Cl)C(=O)NC(C3CCOCC3)C(=O)NC(CCCCN)C(=O)NC4CCOC5=CC=CC=C45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B12372208.png)




![N-(tert-butoxycarbonyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-2-carboxy-1-methoxypropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide](/img/structure/B12372227.png)





